BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Debugging MPAC
Scripts for Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals using MPAC
(Multi-omic Pathway Analysis of Cancer) scripts for pathway analysis.

Frequently Asked Questions (FAQS)

A list of common questions and answers to help you navigate the MPAC workflow.
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Question

Answer

What is MPAC?

MPAC, which stands for Multi-omic Pathway
Analysis of Cancer, is a computational
framework designed to interpret multi-omic data,
such as DNA copy number alteration (CNA) and
RNA-seq data, by leveraging prior knowledge
from biological pathways. It infers consensus
activity levels for proteins and other pathway
entities to identify patient subgroups with distinct

pathway activity profiles.[1][2][3][4]

What are the main steps in the MPAC workflow?

The MPAC workflow involves several key
stages: 1. Determining the ternary states
(repressed, normal, or activated) of genes from
CNA and RNA-seq data. 2. Running the
PARADIGM algorithm to infer pathway levels
(IPLs) for both real and permuted data. 3.
Filtering the real IPLs based on the distribution
of permuted IPLs to remove spurious results. 4.
Identifying the largest connected sub-network of
pathway entities. 5. Performing downstream
analyses such as Gene Ontology (GO) term
enrichment, patient clustering, and survival
analysis.[3][4][5]

What are the system requirements for MPAC?

MPAC is an R package and requires a
functioning R environment. A critical
dependency is the external software
PARADIGM, which is only available for Linux
and macOS.[6][7]

Where can | find the MPAC R package?

The MPAC R package is available on
Bioconductor. You can find installation
instructions and documentation on the

Bioconductor website.[2]

Is there a tutorial or vignette available for
MPAC?

Yes, the MPAC package includes a detailed
vignette that describes each function and

provides a step-by-step workflow. You can
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access the vignette by running

browseVignettes("MPAC") in your R session.[2]
[7]

Troubleshooting Guides

This section provides detailed solutions to specific errors you may encounter while running
MPAC scripts.

Installation and Package Loading Errors

Problem: You encounter errors when trying to install or load the MPAC package or its
dependencies.

Error Messages:

e Error in library(MPAC): there is no package called 'MPAC'

e Warning in install.packages : package “ is not available for this version of R
« ERROR: dependency " is not available for package ‘MPAC’

Solutions:

o Ensure Bioconductor is properly installed: MPAC is a Bioconductor package. Follow the
official Bioconductor instructions to install it correctly.

o Check R version compatibility: Ensure your R version is compatible with the version of
MPAC and its dependencies you are trying to install.[8]

« Install dependencies manually: If a specific dependency fails to install, try installing it
individually using BiocManager::install(").

o Check for system-level dependencies: Some R packages rely on system-level libraries.
Make sure you have all the necessary system dependencies installed on your Linux or
macOS system.
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e Restart your R session: After installation, it's good practice to restart your R session before
loading the library.[9]

Data Input and Formatting Errors

Problem: Your script fails during the data input stage, often with errors related to file paths or
data format.

Error Messages:

e Error in file(file, "rt") : cannot open the connection

e Error: object " not found

e Error in data.frame(...) : arguments imply differing number of rows
Solutions:

 Verify File Paths: Double-check that the file paths to your input data (CNA, RNA-seq,
pathway files) are correct. Use relative paths from your project's working directory or
absolute paths. The here() package can be very useful for managing file paths in R projects.
[6][10]

o Check Working Directory: Use getwd() to confirm your current working directory. If it's not
what you expect, set it with setwd() or work within an RStudio project.[10][11]

o Confirm Data Format: Ensure your input data is in the format expected by MPAC. For
example, CNA and RNA-seq data should be in matrices or data frames with genes as rows
and samples as columns.

 Inspect Data for Inconsistencies: Check for missing values (NAs), incorrect data types (e.qg.,
character strings in a numeric matrix), and mismatched row or column names between your
different data files.[1][3]

PARADIGM Execution Errors

Problem: The runPrd() function, which executes the PARADIGM algorithm, fails.
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Error Messages:

e Error messages from PARADIGM can be cryptic as it is an external tool. You might see
errors related to file not found, permission denied, or segmentation faults.

Solutions:

Verify PARADIGM Installation: Ensure that PARADIGM is correctly installed and its
executable is in your system's PATH or that the path to the executable is correctly specified
in your script.

Check Input Files for PARADIGM: The runPrd() function generates input files for
PARADIGM. Inspect these files for any obvious errors, such as incorrect formatting or empty
files.

Permissions: Make sure you have the necessary permissions to execute the PARADIGM
software and to write to the output directory.

Operating System Compatibility: Remember that PARADIGM is only available for Linux and
macOS.[6][7]

Downstream Analysis Errors

Problem: Errors occur during the filtering, clustering, or visualization steps after the initial
pathway analysis.

Error Messages:

e Error: incorrect number of dimensions

e Errorin hclust(...) : NA/NaN/Inf in foreign function call (arg 10)

o Error: Aesthetics must be either length 1 or the same as the data (common in ggplot2)
Solutions:

 Inspect Intermediate Objects: After each major step in the MPAC workflow, inspect the
resulting R objects (e.g., using str(), head(), summary()) to ensure they have the expected
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structure and content.

Handle Missing Values: Some downstream functions may not handle missing values. You
may need to filter out rows or columns with NAs or use functions that can accommodate
them.

Check Data Dimensions: An "incorrect number of dimensions" error often means you are
trying to subset a one-dimensional vector as if it were a two-dimensional data frame.[12][13]

Review Function Documentation: For errors related to specific analysis or plotting functions
(e.g., from packages like ggplot2 or ComplexHeatmap), consult the documentation for that
function to understand its expected inputs.

Experimental Protocols

This section details the methodologies for the key experiments in a typical MPAC analysis.

Data Preparation

Obtain Multi-omic Data: Acquire CNA and RNA-seq data for your cohort of samples. These
should be in matrix-like formats with genes as rows and samples as columns.

Prepare Pathway File: Obtain a pathway file in a format compatible with PARADIGM. This is
typically a text file describing the relationships between genes, proteins, and complexes in
various pathways.

Load Data into R: Use functions like read.csv() or read.table() to load your data into R data
frames or matrices. Ensure that gene identifiers (e.g., HUGO symbols) are consistent across
your datasets.

MPAC Workflow Execution

The following table summarizes the core functions in the MPAC workflow.
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Step

MPAC Function

Description

ppInp()

Prepares the input data by
converting CNA and RNA-seq
values into ternary states (-1
for repression/deletion, O for
normal, 1 for

activation/amplification).

runPrd()

Runs the PARADIGM
algorithm on the real and
permuted input data to
generate Inferred Pathway
Levels (IPLs). This step can be

computationally intensive.

colPermIPLs() & colReallPLs()

Collects the IPL results from
the PARADIGM output files for
both the permuted and real

data.

fltByPerm()

Filters the IPLs from the real
data by comparing them to the
distribution of IPLs from the
permuted data, effectively
removing results that could be
due to chance.[14][15]

subNtw()

Identifies the largest
connected sub-network of
pathway entities for each
sample based on the filtered
IPLs.

ovIGMT()

Performs over-representation
analysis (e.g., GO term
enrichment) for the genes in
each sample's largest sub-

pathway.
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Clusters the samples based on

7 clSamp() . - .
their pathway activity profiles.
Performs survival analysis
8 survByClI() based on the identified patient
clusters.
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Caption: The core workflow of the MPAC R package for multi-omic pathway analysis.

Signaling Pathway Example
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Caption: A simplified diagram of a generic signaling pathway from ligand binding to gene
expression.
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Caption: A logical workflow for troubleshooting errors in MPAC scripts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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